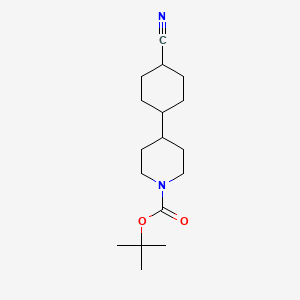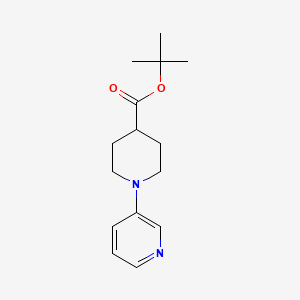
beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI): is a complex organic compound that belongs to the class of muramic acids. Muramic acids are amino sugars that are integral components of the peptidoglycan layer in bacterial cell walls. This specific compound is characterized by the presence of N-acetyl and phenylmethyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as glucosamine and benzyl chloride.
Protection of Hydroxyl Groups: The hydroxyl groups of glucosamine are protected using benzyl groups to prevent unwanted side reactions.
N-Acetylation: The amino group of glucosamine is acetylated using acetic anhydride to form N-acetylglucosamine.
Formation of Muramic Acid:
Deprotection: The benzyl protecting groups are removed under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The phenylmethyl and phenylmethylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products Formed
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and aldehydes.
Reduction Products: Reduction typically yields alcohols and amines.
Substitution Products: Substitution reactions result in derivatives with different functional groups replacing the phenylmethyl and phenylmethylene groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Study of Reaction Mechanisms: Researchers use this compound to study the mechanisms of complex organic reactions.
Biology
Bacterial Cell Wall Studies: It serves as a model compound for studying the structure and function of bacterial cell walls.
Antibiotic Research: The compound is used in the development and testing of new antibiotics targeting bacterial cell wall synthesis.
Medicine
Drug Development: Derivatives of this compound are explored for their potential therapeutic properties.
Biomarker Research: It is investigated as a potential biomarker for certain bacterial infections.
Industry
Biotechnology: The compound is used in the production of biopolymers and other biotechnological applications.
Material Science: It is explored for its potential use in developing new materials with unique properties.
作用機序
The mechanism of action of beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) involves its interaction with bacterial cell wall synthesis pathways. The compound targets enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death.
類似化合物との比較
Similar Compounds
N-Acetylmuramic Acid: A closely related compound that lacks the phenylmethyl and phenylmethylene groups.
Muramic Acid: The parent compound without the N-acetyl and phenylmethyl groups.
N-Acetylglucosamine: A simpler amino sugar that is a precursor in the synthesis of muramic acids.
Uniqueness
Structural Complexity: The presence of phenylmethyl and phenylmethylene groups makes beta-Muramic acid, N-acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-(9CI) more structurally complex compared to its analogs.
Chemical Properties: These additional groups confer unique chemical properties, such as increased hydrophobicity and potential for further functionalization.
Biological Activity: The compound’s unique structure may result in distinct biological activities, making it a valuable tool in research and potential therapeutic applications.
特性
分子式 |
C25H29NO8 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
2-[[(4aR,6R,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid |
InChI |
InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15?,19-,20-,21-,22-,24?,25-/m1/s1 |
InChIキー |
JPPMVSNCFXDOJX-COOVTYJASA-N |
異性体SMILES |
CC(C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
正規SMILES |
CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


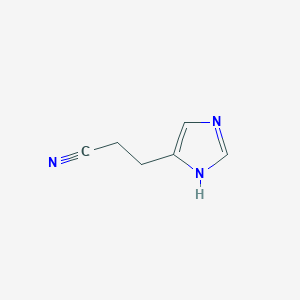
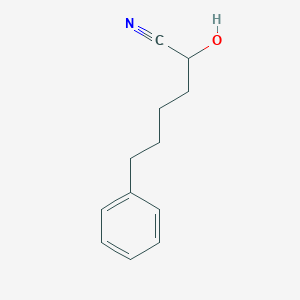


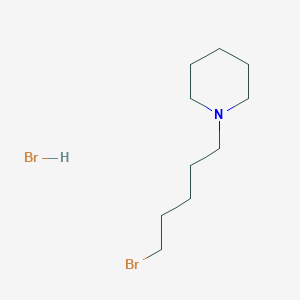
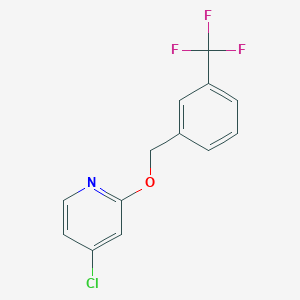
![5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole](/img/structure/B11925949.png)
